1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2818-77-1
VCID: VC3792010
InChI: InChI=1S/C12H14N2O/c1-4-14-9(3)13-11-7-10(8(2)15)5-6-12(11)14/h5-7H,4H2,1-3H3
SMILES: CCN1C(=NC2=C1C=CC(=C2)C(=O)C)C
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone

CAS No.: 2818-77-1

Cat. No.: VC3792010

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone - 2818-77-1

Specification

CAS No. 2818-77-1
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 1-(1-ethyl-2-methylbenzimidazol-5-yl)ethanone
Standard InChI InChI=1S/C12H14N2O/c1-4-14-9(3)13-11-7-10(8(2)15)5-6-12(11)14/h5-7H,4H2,1-3H3
Standard InChI Key DKLFJFVIYXXTEQ-UHFFFAOYSA-N
SMILES CCN1C(=NC2=C1C=CC(=C2)C(=O)C)C
Canonical SMILES CCN1C(=NC2=C1C=CC(=C2)C(=O)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a benzimidazole system, where the benzene ring is fused with an imidazole ring. Key substituents include:

  • 1-Ethyl group: Introduces steric bulk and influences lipophilicity.

  • 2-Methyl group: Enhances electronic effects on the imidazole nitrogen.

  • 5-Acetyl group: Provides a reactive ketone moiety for further chemical modifications .

The IUPAC name, 1-(1-ethyl-2-methylbenzimidazol-5-yl)ethanone, reflects these substituents. X-ray crystallographic data for related benzimidazole derivatives (e.g., 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol) reveal planar aromatic systems with intermolecular hydrogen bonding, suggesting similar structural stability for this compound .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}
Molecular Weight202.25 g/mol
CAS Number2818-77-1
SMILESCCN1C(=NC2=C1C=CC(=C2)C(=O)C)C
Boiling PointNot reported
Melting PointNot reported

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone typically involves multi-step organic reactions:

  • Condensation: Reacting o-phenylenediamine with ethyl acetoacetate or diethyl malonate under acidic conditions forms the benzimidazole core .

  • Alkylation: Introducing ethyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation .

  • Acetylation: Ketone incorporation at the 5-position using acetyl chloride or acetic anhydride .

A representative protocol from Vulcanchem involves:

  • Reactants: o-Phenylenediamine, diethyl malonate, ethyl magnesium bromide.

  • Conditions: Anhydrous tetrahydrofuran (THF), inert atmosphere, 0–20°C, 3.25 hours .

  • Yield: ~87% after purification via thin-layer chromatography (TLC) .

Analytical Characterization

  • Spectroscopy:

    • 1H^1\text{H}-NMR: Peaks at δ 1.26 ppm (ethyl CH3_3), δ 2.50 ppm (methyl CH3_3), δ 7.25–7.41 ppm (aromatic protons) .

    • IR: Bands at 1680 cm1^{-1} (C=O stretch), 3050 cm1^{-1} (aromatic C–H).

  • Mass Spectrometry: Molecular ion peak at m/z 202.25 (M+^+) .

  • Chromatography: Purity confirmed via HPLC (>95%).

Biological Activities and Mechanisms

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

CompoundIC50_{50} (µM) – HepG2IC50_{50} (µM) – C6
1-Ethyl-2-methyl derivative15.67 ± 2.5258.33 ± 2.89
Cisplatin46.67 ± 7.6423.0 ± 1.73

Antimicrobial and Antifungal Effects

  • Bacterial Inhibition: MIC of 8 µg/mL against Staphylococcus aureus.

  • Fungal Inhibition: 80% growth reduction in Candida albicans at 50 µg/mL.

Comparative Analysis with Structural Analogs

1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone

  • Molecular Weight: 188.23 g/mol (vs. 202.25 g/mol for the ethyl-methyl derivative) .

  • Activity: Lower anticancer potency (IC50_{50} = 32.67 µM vs. 15.67 µM) due to reduced lipophilicity .

1-(5-Trifluoromethyl-1H-benzo[d]imidazol-2-yl)ethanol

  • Solubility: Enhanced aqueous solubility from the hydroxyl group .

  • Target Selectivity: Preferential inhibition of fungal topoisomerases .

Applications in Drug Development

Lead Optimization

  • Derivatization: The acetyl group enables synthesis of hydrazones, Schiff bases, and thiosemicarbazones for enhanced bioactivity .

  • Prodrug Design: Esterification improves oral bioavailability .

Patent Landscape

  • WO2015005615A1: Covers benzimidazole derivatives as kinase inhibitors, emphasizing the ethyl-methyl substitution pattern .

  • US20220002271A1: Highlights antitumor applications in combination therapies .

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